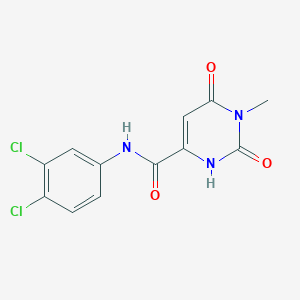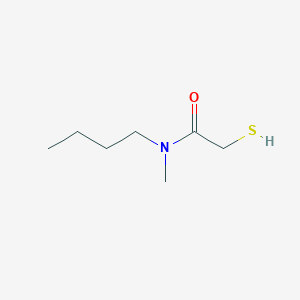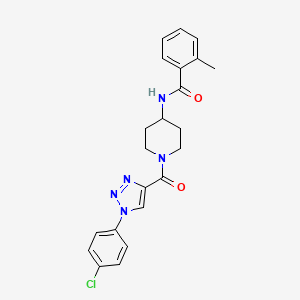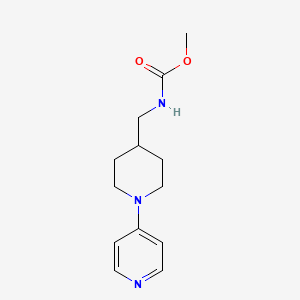![molecular formula C12H19NO3 B2368508 Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate CAS No. 79663-72-2](/img/structure/B2368508.png)
Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate is a chemical compound with the formula C12H19NO3 . It is a compound used for research purposes .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The first step involves the use of POCl3 and 1,2-dichloro-ethane . The second step involves the use of ethanolic KOH . Another synthesis path involves a multi-step reaction with ethanolic sodium ethylate and bromine in the first step, followed by aqueous HCl in the second step .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H19NO3 . The molecular weight of the compound is 225.28 .Scientific Research Applications
Synthesis and Characterization
- Ethyl 1,3-cyclohexadien-1-carboxylate, a related compound, is used in Diels-Alder reactions, synthesis of aromatic esters, and in preparing biologically significant molecules such as tabtoxin and sirenin. A microwave synthesis technique offers improved yield and reduced reaction time (Tesson & Deshayes, 2000).
- Studies on a series of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids and esters have highlighted their reactivities and substituent effects, valuable in understanding the chemical behavior of similar compounds (Roberts & Moreland, 1953).
Polymerization
- A specific monomer 1-ethyl-4-[(2-methacryloxy)ethyl carbamoyloxymethyl]-2,6,7-trioxabicyclo[2.2.2]octane demonstrates the integration of polymerizable acrylic and bicyclic ortho ester groups, highlighting the scope of polymers derived from these structures (Herweh, 1989).
Safety and Hazards
Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate should be handled with care. It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces . It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . The compound should be handled under inert gas and protected from moisture . It is also advised to avoid breathing dust, fume, gas, mist, vapours, and spray associated with the compound .
Properties
IUPAC Name |
ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-16-10(15)12-6-3-11(4-7-12,5-8-12)9(13)14/h2-8H2,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVIHSMVVLGYLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2368426.png)


![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)urea](/img/structure/B2368433.png)

![N-(2-ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2368437.png)
![5-Bromo-2-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2368438.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2368439.png)
![N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368440.png)
![3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B2368442.png)
![9-(4-Fluorophenyl)-3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B2368443.png)
![tert-butyl N-[4-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B2368444.png)

